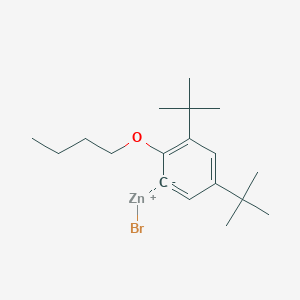
(2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in its structure allows it to act as a nucleophile in various organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide typically involves the reaction of (2-n-Butyloxy-3,5-di-t-butylphenyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−n−Butyloxy−3,5−di−t−butylphenyl)Br+Zn→(2−n−Butyloxy−3,5−di−t−butylphenyl)ZnBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals such as palladium or nickel, which are commonly used in cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl halides, and epoxides.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) or diethyl ether are commonly used solvents.
Major Products Formed
The major products formed from reactions involving this compound are typically new carbon-carbon bonded compounds, which can be further functionalized for various applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and natural products.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. These compounds can be used in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in cross-coupling reactions makes it a valuable reagent in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism by which (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The zinc atom acts as a mediator, facilitating the transfer of the organic group to the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc chloride
- (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc iodide
- (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc fluoride
Uniqueness
(2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide is unique due to its specific reactivity and stability. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance between reactivity and ease of handling. The presence of the bulky tert-butyl groups provides steric protection, enhancing its stability and selectivity in reactions.
Propriétés
Formule moléculaire |
C18H29BrOZn |
|---|---|
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-2,4-ditert-butylbenzene-6-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-8-9-12-19-16-11-10-14(17(2,3)4)13-15(16)18(5,6)7;;/h10,13H,8-9,12H2,1-7H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LGYPBMVOLDVEMH-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


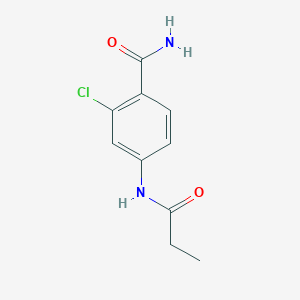
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)

![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
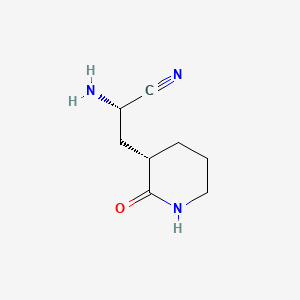
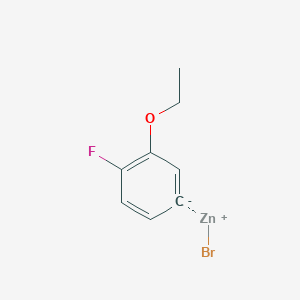
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
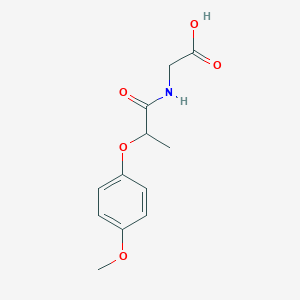
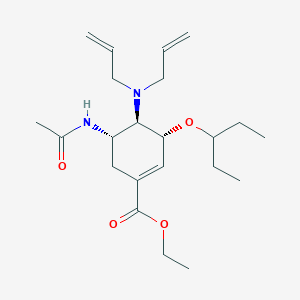
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)

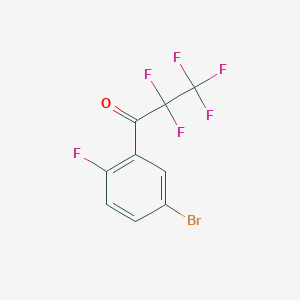
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
